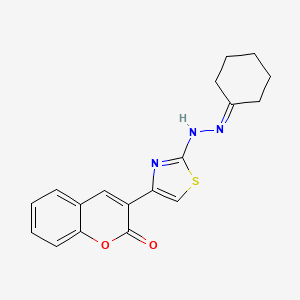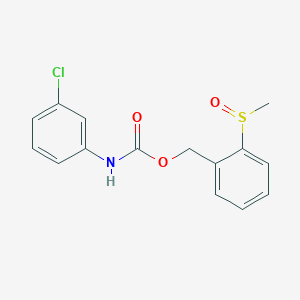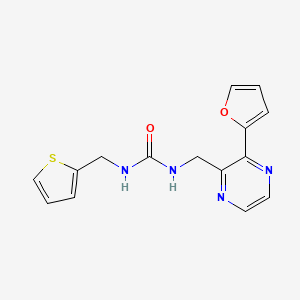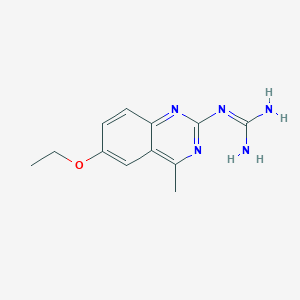
N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Gastric Acid Secretion
2-guanidine-4-methylquinazoline (2-GMQ), a compound structurally related to N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine, has been shown to decrease basal and stimulated gastric acid secretion. This effect is linked to anti H2-histamine activity, suggesting potential applications in treating conditions related to excessive gastric acid production (Pinelli et al., 1996).
Cytotoxicity and Anticancer Properties
Research on quinoline-pyrimidine hybrid compounds derived from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one, which reacts with guanidine hydrochloride, has shown promising results in cytotoxicity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines. These compounds demonstrate potential as anticancer agents (Toan et al., 2020).
Opioid Receptor Antagonism
A series of 4-aminoquinazoline derivatives, closely related to this compound, has been found to act as potent antagonists of the ORL1 opioid receptor. These findings could have implications in the development of treatments for opioid-related disorders (Okano et al., 2009).
Adrenergic Blocking Effects
N-substituted 3,4-dihydroquinazolines, which can be considered rigid analogues of phenylguanidines, have shown to decrease blood pressure and antagonize the pressor response to norepinephrine in rats. This points towards potential applications in cardiovascular conditions (Grosso et al., 1980).
Anti-Inflammatory Activity
Basic N,N',N''-trisubstituted guanidines, including compounds with a thiazolylguanidine moiety linked to the 2-methylquinoline ring, exhibit significant antiinflammatory activity. This research could lead to the development of new anti-inflammatory drugs (Rachlin et al., 1980).
GABA-A ρ1 Receptor Modulation
Compounds like amiloride and 2-guanidine-4-methylquinazoline (GMQ) have been studied for their modulatory effects on the GABA-A ρ1 receptors. Understanding the actions of these guanidine compounds on ion channels could have implications in neuroscience and pharmacology (Snell & Gonzales, 2015).
Antimicrobial Activities
Research on quinoline derivatives carrying a 1,2,3-triazole moiety has demonstrated significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thomas et al., 2010).
Safety and Hazards
特性
IUPAC Name |
2-(6-ethoxy-4-methylquinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-18-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHODIDPXRXPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582652.png)
![Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate](/img/structure/B2582653.png)
![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2582655.png)
![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2582657.png)
![[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2582658.png)
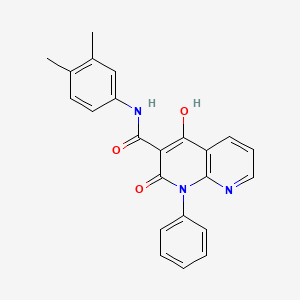
![2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B2582660.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)
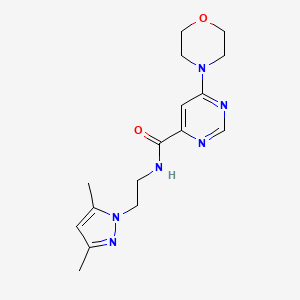
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2582666.png)
